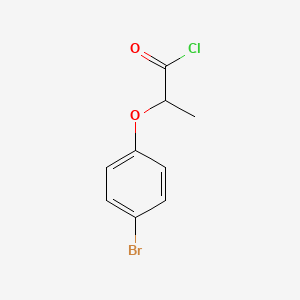

2-(4-Bromophenoxy)propanoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of propanoyl chloride, where the hydrogen atom in the phenoxy group is substituted with a bromine atom. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)propanoyl chloride typically involves the reaction of 4-bromophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromophenol+Propanoyl chloride→2-(4-Bromophenoxy)propanoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenol and propanoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-bromophenoxypropanoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Acyl Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) or an acid catalyst.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

4-Bromophenol and Propanoic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Scientific Research Applications

In medicinal chemistry, this compound is utilized in the development of drug candidates. Its derivatives can serve as precursors for synthesizing antihistamines and other therapeutic agents. Notably, it plays a role in synthesizing fexofenadine, an active metabolite of terfenadine, which is used as a non-sedating antihistamine .

Proteomics Research

The compound is also employed as a reagent for modifying proteins and peptides in proteomics research. Its reactive nature allows it to form covalent bonds with amino acids, facilitating the study of protein interactions and functions.

Synthesis of Fexofenadine

A notable application involves the synthesis of fexofenadine from 2-(4-Bromophenoxy)propanoyl chloride through a series of reactions that ensure high purity and yield of the final product. The process includes selective bromination and purification steps that are critical for obtaining the desired pharmaceutical compound free from isomers .

Coordination Chemistry

Recent studies have explored the coordination chemistry involving this compound, leading to the formation of polymeric structures with nickel complexes. These findings highlight its potential beyond organic synthesis into materials science, where such coordination compounds can exhibit unique properties suitable for various applications.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)propanoyl chloride involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion) to form the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride: Similar in structure but with an additional chlorine atom on the phenoxy ring.

4-Bromophenylacetyl chloride: Similar acyl chloride with a different alkyl chain.

4-Bromobenzoyl chloride: Similar acyl chloride with a benzoyl group instead of a propanoyl group.

Uniqueness

2-(4-Bromophenoxy)propanoyl chloride is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, and the phenoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis and research applications.

Activité Biologique

2-(4-Bromophenoxy)propanoyl chloride is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8BrClO2. It features a bromophenoxy group which is significant for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may affect its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways and targets may vary depending on the specific biological context in which the compound is applied.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various pathogens, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, thiourea derivatives related to this compound have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating promising anticancer properties . The mechanism involves targeting specific pathways that regulate cancer cell growth and proliferation, such as angiogenesis and cell signaling pathways.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antibacterial effects of various bromophenoxy derivatives, including this compound. The results indicated that these compounds effectively inhibited biofilm formation in drug-resistant bacterial strains, enhancing their susceptibility to conventional antibiotics .

- Anticancer Efficacy : Another investigation focused on the anticancer effects of similar compounds on human leukemia cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and induced apoptosis, suggesting their potential as therapeutic agents in cancer treatment .

Comparative Analysis

| Compound | Biological Activity | MIC/IC50 Values | Target Pathways |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 40-50 µg/mL | Enzyme inhibition, Apoptosis |

| Thiourea derivative | Antimicrobial | IC50: 3-20 µM | Cancer cell signaling |

| Similar bromophenoxy derivatives | Antimicrobial | MIC: comparable to ceftriaxone | Biofilm inhibition |

Propriétés

IUPAC Name |

2-(4-bromophenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMKCZJMSGRBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.